Anti-CD22 ADC Potency in Diffuse Large B-Cell Lymphoma
The ADC construct anti-CD22 10F4v3 LC K149C MC-Sq-Cit-PAB-Dolastatin 10 (ADC1-2) demonstrated target-specific cytotoxicity with an IC₅₀ of 0.385 nM against WSU-DLCL2 human diffuse large B-cell lymphoma cells [1]. For comparison, the clinically approved anti-CD22 ADC inotuzumab ozogamicin (calicheamicin payload, hydrazone linker) requires nanomolar-range concentrations, and published anti-CD22 vedotin constructs (MC-Val-Cit-PAB-MMAE) typically exhibit IC₅₀ values in the 0.1–10 nM range depending on antigen density, though direct matched-cell-line head-to-head data are not publicly available [2].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against CD22+ lymphoma cells |
|---|---|
| Target Compound Data | IC₅₀ = 0.385 nM (ADC1-2, anti-CD22 10F4v3 LC K149C MC-Sq-Cit-PAB-Dolastatin 10 in WSU-DLCL2) |
| Comparator Or Baseline | Inotuzumab ozogamicin: IC₅₀ ~0.5–5 nM (Ramos, Daudi cell lines); anti-CD22 vedotin constructs: IC₅₀ ~0.1–10 nM (various cell lines) |
| Quantified Difference | Target compound potency resides at the low end of or below the typical range reported for anti-CD22 ADC comparators, supporting competitive differentiation |
| Conditions | WSU-DLCL2 human diffuse large B-cell lymphoma cell line; in vitro viability assay; ADC format: THIOMAB (LC K149C conjugation) |
Why This Matters
This potency level supports selection of MC-Sq-Cit-PAB-Dolastatin10 for anti-CD22 ADC programs where maximizing target-dependent cytotoxicity while minimizing required dose is a priority.
- [1] MedChemExpress. MC-Sq-Cit-PAB-Dolastatin10 Product Datasheet; Biological Activity section, citing ADC1-2 and ADC1-1 data. View Source
- [2] DiJoseph JF, Armellino DC, Boghaert ER, et al. Antibody-targeted chemotherapy with CMC-544: a CD22-targeted immunoconjugate of calicheamicin for the treatment of B-lymphoid malignancies. Blood. 2004;103(5):1807-1814. View Source
